molecular formula C9H7N3O2S2 B13997912 2-(Furan-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one CAS No. 91260-08-1

2-(Furan-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B13997912
CAS No.: 91260-08-1
M. Wt: 253.3 g/mol
InChI Key: FMCKATSSBJWUCE-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains a furan ring, a thiadiazole ring, and a thiazolidinone ring, making it a complex molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furan or thiadiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated that the compound may have therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidine
  • 2-(Furan-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of three different heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential applications. Additionally, the presence of both furan and thiadiazole rings may enhance its bioactivity, making it a promising candidate for further research and development.

Properties

CAS No.

91260-08-1

Molecular Formula

C9H7N3O2S2

Molecular Weight

253.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H7N3O2S2/c13-7-4-15-8(6-2-1-3-14-6)12(7)9-11-10-5-16-9/h1-3,5,8H,4H2

InChI Key

FMCKATSSBJWUCE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CO2)C3=NN=CS3

Origin of Product

United States

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